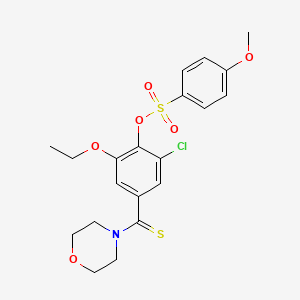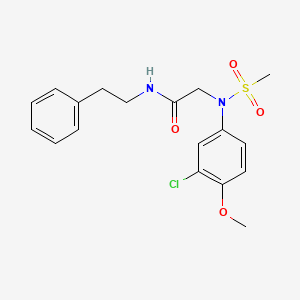
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as MDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDCC is a cyclic compound that contains a carboxylic acid group, a methyl group, and a methoxy group.
Wissenschaftliche Forschungsanwendungen
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been used in several scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound is a fluorescent probe that can be used to monitor the activity of enzymes such as lipases, esterases, and proteases. The compound can also be used to study the binding affinity of proteins and ligands, as well as the conformational changes that occur during the binding process.
Wirkmechanismus
The mechanism of action of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the interaction of the compound with the target enzyme or protein. This compound is a fluorescent probe that can be used to monitor the activity of enzymes and proteins by measuring the changes in fluorescence intensity. The binding of this compound to the target molecule can induce conformational changes that alter the fluorescence properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various systems and organs in the body. The compound has been studied for its effects on the cardiovascular system, the nervous system, and the immune system. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has several advantages as a research tool, including its high sensitivity, selectivity, and versatility. The compound can be used to study a wide range of enzymes and proteins, and it can be easily incorporated into various experimental setups. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.
Zukünftige Richtungen
There are several future directions for the study of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on various disease models. This compound has the potential to be a valuable tool in the study of enzyme kinetics, protein-ligand interactions, and drug discovery, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid can be achieved through a multistep process that involves the reaction of 2,4-dimethylcyclohexanone with ethyl diazoacetate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions that lead to the formation of this compound. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Eigenschaften
IUPAC Name |
6-methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-4-7(2)9(10(12)13)8(5-6)11(14)15-3/h4,7-9H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSUKMQLDUVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(C1C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)

![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)
![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)

![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)
